molecular formula C7H12N4O2 B1194530 METRIBUZIN-DIKETO CAS No. 56507-37-0

METRIBUZIN-DIKETO

Cat. No.: B1194530
CAS No.: 56507-37-0
M. Wt: 184.2 g/mol
InChI Key: AHBXXEZLRFCZSF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Metribuzin-Diketo, also known as 1,2,4-Triazine-3,5(2H,4H)-dione, 4-amino-6-(1,1-dimethylethyl)-, DIKETOMETRIBUZIN, or METRIBUZIN DK, is a metabolite of the herbicide Metribuzin . The primary target of this compound is the photosystem II (PSII) in plants . PSII is a key component of the photosynthetic electron transport chain, which is responsible for the conversion of light energy into chemical energy during photosynthesis .

Mode of Action

This compound inhibits photosynthesis at PSII by competing with plastoquinone at the QB-binding site on the D1 protein . This competition inhibits electron transport from QA to QB, resulting in photooxidation and plant death .

Biochemical Pathways

The inhibition of PSII disrupts the photosynthetic electron transport chain, leading to the cessation of photosynthesis and energy production in the plant . This disruption affects downstream biochemical pathways dependent on the energy produced by photosynthesis, ultimately leading to plant death .

Pharmacokinetics

This compound, like its parent compound Metribuzin, has high water solubility, high to very high soil mobility, and low to moderate persistence in soil . These properties suggest that this compound can be readily absorbed and transported within plants, and its bioavailability is likely influenced by these ADME properties .

Result of Action

The result of this compound’s action is the inhibition of photosynthesis, leading to the cessation of energy production and ultimately plant death . The specific molecular and cellular effects of this compound’s action are likely to include oxidative damage due to the disruption of electron transport .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. Its high water solubility and soil mobility suggest that it can be readily transported in the environment . Additionally, its low to moderate persistence in soil indicates that it can be degraded in the environment over time . These properties suggest that environmental factors such as soil type, moisture levels, and temperature could influence the action and efficacy of this compound .

Biochemical Analysis

Biochemical Properties

1,2,4-Triazine-3,5(2H,4H)-dione, 4-amino-6-(1,1-dimethylethyl)- plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function .

Cellular Effects

The effects of 1,2,4-Triazine-3,5(2H,4H)-dione, 4-amino-6-(1,1-dimethylethyl)- on cells are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, it can inhibit cell proliferation by interfering with the cell cycle .

Molecular Mechanism

At the molecular level, 1,2,4-Triazine-3,5(2H,4H)-dione, 4-amino-6-(1,1-dimethylethyl)- exerts its effects through various mechanisms. It binds to biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of enzymes involved in DNA replication, thereby preventing cell division . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,4-Triazine-3,5(2H,4H)-dione, 4-amino-6-(1,1-dimethylethyl)- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 1,2,4-Triazine-3,5(2H,4H)-dione, 4-amino-6-(1,1-dimethylethyl)- vary with different dosages in animal models. At low doses, it can have beneficial effects, such as inhibiting tumor growth. At high doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

1,2,4-Triazine-3,5(2H,4H)-dione, 4-amino-6-(1,1-dimethylethyl)- is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, it can inhibit key enzymes in the glycolytic pathway, leading to a decrease in ATP production . Additionally, it can affect the levels of specific metabolites, thereby altering cellular metabolism .

Transport and Distribution

The transport and distribution of 1,2,4-Triazine-3,5(2H,4H)-dione, 4-amino-6-(1,1-dimethylethyl)- within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, it can be transported into the nucleus, where it exerts its effects on gene expression .

Subcellular Localization

The subcellular localization of 1,2,4-Triazine-3,5(2H,4H)-dione, 4-amino-6-(1,1-dimethylethyl)- is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it affects cellular respiration and energy production .

Comparison with Similar Compounds

METRIBUZIN-DIKETO is unique compared to other similar compounds due to its specific role in the degradation pathway of metribuzin. Similar compounds include:

These compounds share similar chemical structures and degradation pathways but differ in their specific environmental behaviors and impacts .

Properties

IUPAC Name

4-amino-6-tert-butyl-2H-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-7(2,3)4-5(12)11(8)6(13)10-9-4/h8H2,1-3H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBXXEZLRFCZSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=O)N(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9037616
Record name Diketometribuzin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9037616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56507-37-0
Record name Diketometribuzin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56507-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diketometribuzin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056507370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diketometribuzin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9037616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIKETOMETRIBUZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J720PX0KGE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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